N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound featuring a thiazole ring and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions.
Formation of the Benzothiazole Moiety: This involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the thiazole and benzothiazole intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under mild heating or catalytic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
Medically, N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiazole rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include inhibition of signal transduction or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-(2-oxo-2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]acetamide
- N-[(2Z)-3-ethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1-piperazinecarbothioamide
Uniqueness
Compared to similar compounds, N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide stands out due to its dual thiazole and benzothiazole structure, which provides unique reactivity and binding properties. This dual structure enhances its potential in various applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H13N3O2S2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-8-9(2)20-14(15-8)16-12(18)7-17-13(19)10-5-3-4-6-11(10)21-17/h3-6H,7H2,1-2H3,(H,15,16,18) |
InChI Key |
CXFIGSYVYYSUKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.